molecular formula C18H16N2O3 B2670175 (2E)-2-cyano-3-(2,5-dimethoxyphenyl)-N-phenylacrylamide CAS No. 344949-59-3

(2E)-2-cyano-3-(2,5-dimethoxyphenyl)-N-phenylacrylamide

Cat. No.: B2670175
CAS No.: 344949-59-3
M. Wt: 308.337
InChI Key: LRSVUMMFQHGBLM-GXDHUFHOSA-N
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Description

(2E)-2-cyano-3-(2,5-dimethoxyphenyl)-N-phenylacrylamide is an organic compound characterized by its unique structure, which includes a cyano group, a dimethoxyphenyl group, and a phenylacrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-3-(2,5-dimethoxyphenyl)-N-phenylacrylamide typically involves the reaction of 2,5-dimethoxybenzaldehyde with malononitrile to form the corresponding 2-cyano-3-(2,5-dimethoxyphenyl)acrylonitrile. This intermediate is then reacted with aniline under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate and solvents like ethanol or dimethylformamide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-3-(2,5-dimethoxyphenyl)-N-phenylacrylamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

(2E)-2-cyano-3-(2,5-dimethoxyphenyl)-N-phenylacrylamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-3-(2,5-dimethoxyphenyl)-N-phenylacrylamide involves its interaction with specific molecular targets. The cyano group and aromatic rings allow it to bind to enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-cyano-3-(3,4-dimethoxyphenyl)-N-phenylacrylamide
  • (2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-phenylacrylamide
  • (2E)-2-cyano-3-(2,5-dimethoxyphenyl)-N-methylacrylamide

Uniqueness

(2E)-2-cyano-3-(2,5-dimethoxyphenyl)-N-phenylacrylamide is unique due to the specific positioning of the methoxy groups on the phenyl ring, which can influence its reactivity and interaction with biological targets. This structural uniqueness can result in different biological activities and chemical properties compared to similar compounds.

Properties

IUPAC Name

(E)-2-cyano-3-(2,5-dimethoxyphenyl)-N-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-22-16-8-9-17(23-2)13(11-16)10-14(12-19)18(21)20-15-6-4-3-5-7-15/h3-11H,1-2H3,(H,20,21)/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRSVUMMFQHGBLM-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=C(C#N)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C(\C#N)/C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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